Ethyl quinoline-3-carboxylate
Overview
Description
Ethyl quinoline-3-carboxylate is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique structural features.
Mechanism of Action
Target of Action
Ethyl quinoline-3-carboxylate is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound . Quinoline and its derivatives have been reported as potential antitumor agents . They may inhibit tumor growth through various mechanisms such as cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness . Moreover, quinoline-3-carboxylate derivatives have shown potential antibacterial activity against Bacillus subtilis and Vibrio cholera .
Mode of Action
For instance, they may inhibit tumor growth by inducing cell cycle arrest and apoptosis . They can also disrupt cell migration and modulate nuclear receptor responsiveness .
Biochemical Pathways
Quinoline-3-carboxylates, including this compound, are synthesized from o-aminobenzophenones through base-catalyzed Friedlander condensations . The resulting ethyl-2-oxoquinoline-3-carboxylates are then converted into 2-chloroquinoline-3-carboxylates by reaction with POCl3 . These compounds can affect various biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
In silico metabolic analysis of similar quinoline-3-carboxylate compounds suggests that cyp2c9 and cyp3a4 are the major p450 enzymes involved in their metabolism . This information could provide insights into the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.
Result of Action
The result of this compound’s action is likely to be dependent on its specific targets and the cellular context. For instance, if it targets tumor cells, it may lead to cell cycle arrest and apoptosis, thereby inhibiting tumor growth . If it targets bacteria, it may exert antibacterial effects .
Biochemical Analysis
Cellular Effects
Quinoline derivatives have been shown to possess antibacterial activity, suggesting that they may influence cellular processes such as cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that, like other quinoline derivatives, it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
One study has shown that a related compound, Paquinimod, has beneficial effects in a mouse model for liver fibrosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl quinoline-3-carboxylate can be synthesized through several methods. One common approach involves the cyclopropanation-ring expansion reaction of indoles with halodiazoacetates, catalyzed by rhodium (II) complexes . The reaction typically proceeds under mild conditions, yielding the desired quinoline structure.
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs green chemistry principles. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts like molecular iodine or nano zinc oxide are preferred . These methods not only enhance the efficiency of the synthesis but also reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions: Ethyl quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid.
Reduction: Reduction reactions can convert it into quinoline-3-carboxylate derivatives with different functional groups.
Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include quinoline-3-carboxylic acid, quinoline-3-carboxylate derivatives, and various substituted quinolines.
Scientific Research Applications
Ethyl quinoline-3-carboxylate has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic properties.
Industry: It is utilized in the production of agrochemicals and dyes.
Comparison with Similar Compounds
- Quinoline-2-carboxylate
- Quinoline-4-carboxylate
- Ethyl 2,4-dimethylquinoline-3-carboxylate
Properties
IUPAC Name |
ethyl quinoline-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-2-15-12(14)10-7-9-5-3-4-6-11(9)13-8-10/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTDACPMYLDVTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40300415 | |
Record name | ethyl quinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40300415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50741-46-3 | |
Record name | 50741-46-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136914 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl quinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40300415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3-quinoline carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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